Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features multiple functional groups, including benzodioxole, furan, and pyridinecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4,7-dimethoxy-1,3-benzodioxole and 2-furylmethylamine. These intermediates are then subjected to condensation, cyclization, and esterification reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-AMINO-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
- ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(2-THIENYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
Uniqueness
ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(2-FURYLMETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to the presence of the furan ring, which may impart distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H26N2O10 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(furan-2-ylmethylamino)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H26N2O10/c1-4-34-25(31)16-11-27-24(30)19(20(16)29)14(9-18(28)26-10-13-6-5-7-35-13)15-8-17(32-2)22-23(21(15)33-3)37-12-36-22/h5-8,11,14H,4,9-10,12H2,1-3H3,(H,26,28)(H2,27,29,30) |
InChI Key |
MXUVRLJGQNLIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=CO2)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.